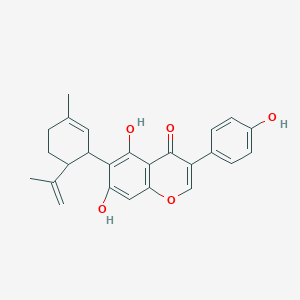
7-bromo-8-fluoro-6-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Brom-8-Fluor-6-(Trifluormethyl)-4a,5,6,7,8,8a-hexahydro-1H-chinazolin-2,4-dion ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die Brom-, Fluor- und Trifluormethylgruppen umfasst. Diese Verbindung gehört zur Chinazolin-Familie, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der medizinischen Chemie bekannt ist.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 7-Brom-8-Fluor-6-(Trifluormethyl)-4a,5,6,7,8,8a-hexahydro-1H-chinazolin-2,4-dion umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Zwischenprodukte unter kontrollierten Bedingungen. So kann beispielsweise die Reaktion von 2-Amino-5-brombenzonitril mit Trifluoressigsäureanhydrid ein Zwischenprodukt ergeben, das anschließend weiteren Reaktionen unterzogen wird, um die Fluor- und Trifluormethylgruppen einzuführen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Syntheserouten umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um die Produktion zu skalieren, während gleichzeitig Konsistenz und Effizienz erhalten bleiben .
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Brom-8-Fluor-6-(Trifluormethyl)-4a,5,6,7,8,8a-hexahydro-1H-chinazolin-2,4-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Chinazolin-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was möglicherweise zu unterschiedlichen biologischen Aktivitäten führt.
Substitution: Halogenatome in der Verbindung können unter Verwendung geeigneter Reagenzien durch andere Gruppen substituiert werden.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Umwandlung und erfordern häufig kontrollierte Temperaturen und inerte Atmosphären .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Chinazolin-N-Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, wodurch die Vielseitigkeit der Verbindung erhöht wird .
Wissenschaftliche Forschungsanwendungen
7-Brom-8-Fluor-6-(Trifluormethyl)-4a,5,6,7,8,8a-hexahydro-1H-chinazolin-2,4-dion hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der gezielten Beeinflussung spezifischer Enzyme und Rezeptoren.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 7-Brom-8-Fluor-6-(Trifluormethyl)-4a,5,6,7,8,8a-hexahydro-1H-chinazolin-2,4-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen oder aktivieren und so verschiedene biochemische Pfade beeinflussen. Seine einzigartige Struktur ermöglicht es ihm, selektiv an Zielstellen zu binden, deren Aktivität zu modulieren und zu den gewünschten biologischen Wirkungen zu führen .
Wissenschaftliche Forschungsanwendungen
7-bromo-8-fluoro-6-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-bromo-8-fluoro-6-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind selectively to target sites, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 7-Brom-8-Fluor-6-(Trifluormethyl)chinazolin-2,4(1H,3H)-dion
- 7-Brom-4-Chlor-8-Fluor-6-(Trifluormethyl)chinazolin
- 7-Brom-2,4,8-Trichlor-6-(Trifluormethyl)chinazolin
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 7-Brom-8-Fluor-6-(Trifluormethyl)-4a,5,6,7,8,8a-hexahydro-1H-chinazolin-2,4-dion durch seine spezifische Kombination von Brom-, Fluor- und Trifluormethylgruppen aus. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C9H9BrF4N2O2 |
|---|---|
Molekulargewicht |
333.08 g/mol |
IUPAC-Name |
7-bromo-8-fluoro-6-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H9BrF4N2O2/c10-4-3(9(12,13)14)1-2-6(5(4)11)15-8(18)16-7(2)17/h2-6H,1H2,(H2,15,16,17,18) |
InChI-Schlüssel |
HYBFAKYNZLMAFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(C(C1C(F)(F)F)Br)F)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


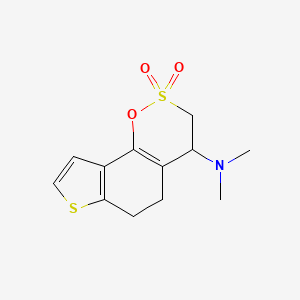
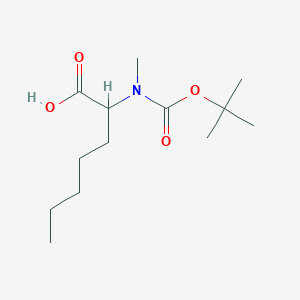
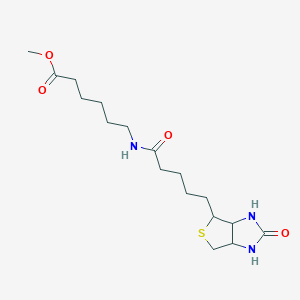
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
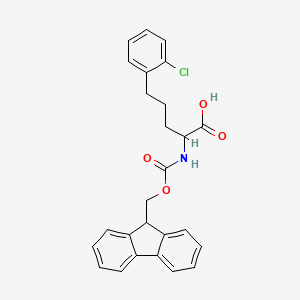

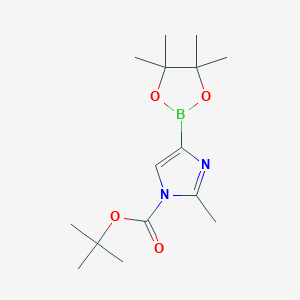

![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)

